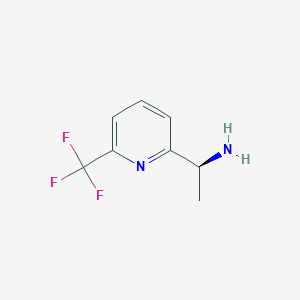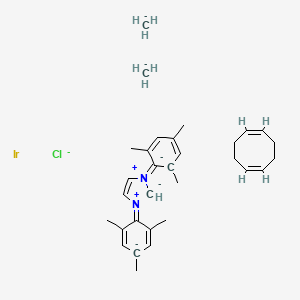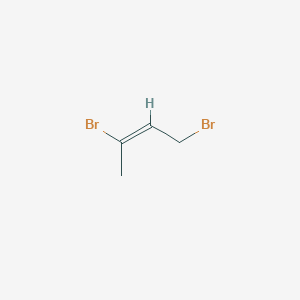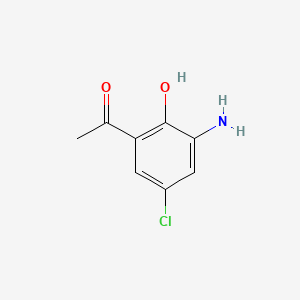
4-(3-Azidopropyl)-piperidine HCl
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(3-Azidopropyl)-piperidine HCl is a chemical compound that contains a piperidine ring substituted with a 3-azidopropyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Azidopropyl)-piperidine HCl typically involves the reaction of piperidine with 3-azidopropyl bromide under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The product is then purified and converted to its hydrochloride salt form by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization or chromatography to ensure the high purity of the final product.
化学反应分析
Types of Reactions
4-(3-Azidopropyl)-piperidine HCl can undergo various chemical reactions, including:
Substitution Reactions: The azide group can participate in nucleophilic substitution reactions, forming new carbon-nitrogen bonds.
Reduction Reactions: The azide group can be reduced to an amine group using reducing agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst.
Cycloaddition Reactions: The azide group can undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide, potassium carbonate, dichloromethane, tetrahydrofuran.
Reduction: Lithium aluminum hydride, hydrogen gas, palladium on carbon.
Cycloaddition: Copper(I) catalysts, organic solvents like acetonitrile or dimethyl sulfoxide.
Major Products Formed
Substitution: Various substituted piperidine derivatives.
Reduction: 4-(3-Aminopropyl)-piperidine.
Cycloaddition: Triazole derivatives.
科学研究应用
4-(3-Azidopropyl)-piperidine HCl has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Employed in the study of biological systems and as a precursor for the synthesis of bioactive compounds.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 4-(3-Azidopropyl)-piperidine HCl depends on the specific application and the chemical reactions it undergoes. In general, the azide group can participate in various reactions, leading to the formation of new compounds with different biological or chemical properties. The molecular targets and pathways involved will vary based on the specific context in which the compound is used.
相似化合物的比较
Similar Compounds
(3-Aminopropyl)triethoxysilane: Contains a similar 3-aminopropyl group but with a triethoxysilane moiety.
4-(3-Aminopropyl)-piperidine: The reduced form of 4-(3-Azidopropyl)-piperidine HCl.
Azides and Porphyrinoids: Compounds containing azide groups with various applications in synthetic chemistry and materials science.
Uniqueness
This compound is unique due to its specific structure, which combines the reactivity of the azide group with the stability of the piperidine ring. This combination allows for a wide range of chemical transformations and applications, making it a valuable compound in both research and industrial settings.
属性
分子式 |
C8H17ClN4 |
|---|---|
分子量 |
204.70 g/mol |
IUPAC 名称 |
4-(3-azidopropyl)piperidine;hydrochloride |
InChI |
InChI=1S/C8H16N4.ClH/c9-12-11-5-1-2-8-3-6-10-7-4-8;/h8,10H,1-7H2;1H |
InChI 键 |
RZJSPTVONDAASQ-UHFFFAOYSA-N |
规范 SMILES |
C1CNCCC1CCCN=[N+]=[N-].Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![7-Bromo-3-ethoxy-4-(trifluoromethyl)furo[3,2-c]pyridine](/img/structure/B12092954.png)

![tetrahydro-3-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-furanyl]-2H-pyran](/img/structure/B12092964.png)




![Boronic acid, [4-(2-methyl-1,3-dioxolan-2-yl)phenyl]-](/img/structure/B12093006.png)




![N-[4-(1-aminoethyl)phenyl]methanesulfonamide hydrochloride](/img/structure/B12093050.png)

